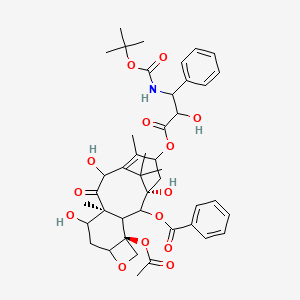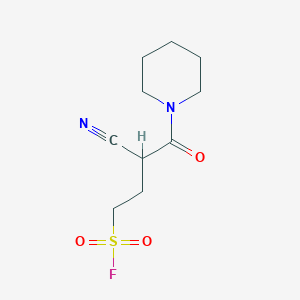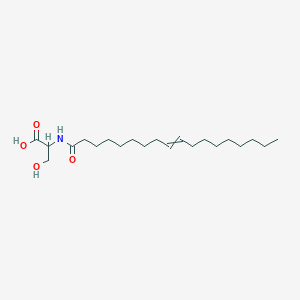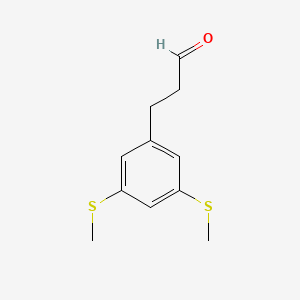
4-epi-Docetaxel;7-Epidocetaxel;7-Epitaxotere
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-EPI-DOCETAXEL is a stereoisomer of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is a major impurity of docetaxel and has been studied for its antitumor properties and toxicity. While it shares some similarities with docetaxel, 7-EPI-DOCETAXEL exhibits distinct chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-DOCETAXEL involves the epimerization of docetaxel at the C7 position. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of high-performance liquid chromatography (HPLC) to detect and isolate 7-EPI-DOCETAXEL from docetaxel .
Industrial Production Methods: Industrial production of 7-EPI-DOCETAXEL typically involves the large-scale synthesis of docetaxel followed by the separation and purification of 7-EPI-DOCETAXEL. This process requires advanced chromatographic techniques and stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-EPI-DOCETAXEL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 7-EPI-DOCETAXEL include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 7-EPI-DOCETAXEL include various derivatives with enhanced antitumor properties. These derivatives are often evaluated for their potential use in cancer therapy and other medical applications .
Scientific Research Applications
7-EPI-DOCETAXEL has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying stereoisomerism and epimerization processes. In biology and medicine, 7-EPI-DOCETAXEL is investigated for its antitumor properties and potential use in cancer therapy. It has been shown to exhibit comparable in vitro anti-cancer effects to docetaxel, although its in vivo antitumor effectiveness is generally inferior . Additionally, 7-EPI-DOCETAXEL is used in the development of drug formulations and delivery systems, such as docetaxel-loaded albumin nanoparticles .
Mechanism of Action
The mechanism of action of 7-EPI-DOCETAXEL is similar to that of docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This inhibition of microtubule dynamics disrupts cell division and leads to cell death. The molecular targets of 7-EPI-DOCETAXEL include tubulin, a protein that forms the structural component of microtubules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-EPI-DOCETAXEL include docetaxel, paclitaxel, and other taxane derivatives. These compounds share a common mechanism of action and are used in cancer therapy.
Uniqueness: 7-EPI-DOCETAXEL is unique due to its specific stereoisomeric configuration, which results in distinct chemical and biological properties. While it exhibits similar in vitro anti-cancer effects to docetaxel, its in vivo antitumor effectiveness is generally inferior . This uniqueness makes 7-EPI-DOCETAXEL a valuable compound for studying the effects of stereoisomerism on drug activity and toxicity.
Properties
Molecular Formula |
C43H53NO14 |
|---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
[(1S,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,31?,32?,33?,35?,41-,42+,43-/m1/s1 |
InChI Key |
ZDZOTLJHXYCWBA-GSPNINMRSA-N |
Isomeric SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/structure/B14791150.png)

![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)


